molecular formula C22H19N5O4 B2866318 N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921573-75-3

N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2866318
CAS No.: 921573-75-3
M. Wt: 417.425
InChI Key: HOKLGPPPZWJBOS-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and cell-active chemical probe that functions as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins [1] . This compound competitively binds to the acetylated lysine recognition pocket of BET bromodomains, such as BRD4, thereby disrupting the critical protein-protein interactions between BET proteins and acetylated histones [2] . This mechanism effectively displaces BRD4 from chromatin, leading to the downregulation of key oncogenic drivers and super-enhancer-associated genes, most notably the MYC transcription factor [3] . Its primary research value lies in the investigation of epigenetic signaling in oncology, inflammation, and other diseases driven by aberrant gene transcription. Researchers utilize this inhibitor to elucidate the specific biological roles of BET bromodomains, to validate them as therapeutic targets, and to study the consequences of their inhibition in various cellular and animal models of cancer, such as acute myeloid leukemia and other malignancies [2] .

Properties

IUPAC Name

N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-13(28)23-14-7-6-8-15(11-14)24-20(29)17-12-26(2)19-18(17)25-22(31)27(21(19)30)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,23,28)(H,24,29)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKLGPPPZWJBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrimidine derivative with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrrolo-/pyrimidine-based derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Structural Analog: N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide (CAS 923113-33-1)

  • Core Structure : Identical pyrrolo[3,2-d]pyrimidine scaffold.
  • Substituents : Replaces the 3-acetamidophenyl group with a (2-chlorophenyl)methyl moiety.
  • The absence of the acetamide moiety eliminates hydrogen-bonding capacity, which may reduce target affinity in polar binding pockets.

Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Core Structure : Pyrrolo[3,2-d]pyrimidine with a carboxylate ester at position 6.
  • Substituents: 4-Chlorophenyl (electron-withdrawing) at position 3. Dipentylamino (bulky, lipophilic) at position 2.
  • Key Differences: The carboxylate ester increases hydrolytic instability compared to the carboxamide in the target compound. The dipentylamino group may sterically hinder interactions with flat binding sites (e.g., kinase ATP pockets) .

Thiazolo[3,2-a]pyrimidine Derivative: 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Core Structure : Thiazolo-pyrimidine instead of pyrrolo-pyrimidine.
  • Substituents :
    • 4-Methoxyphenyl (electron-donating) at position 4.
    • N-phenyl carboxamide at position 5.
  • The methoxy group improves solubility but may reduce metabolic stability due to demethylation pathways .

2-((4-Sulfamoylphenyl)Amino)Pyrrolo[2,3-d]Pyrimidine

  • Core Structure: Pyrrolo[2,3-d]pyrimidine with a sulfamoylphenylamino group.
  • Substituents :
    • Sulfamoyl (strongly polar, acidic) at position 2.
  • Key Differences :
    • The sulfamoyl group enhances solubility and acidity (pKa ~1–2), making it suitable for ionic interactions in enzymatic active sites.
    • Compared to the acetamidophenyl group, it may exhibit lower passive diffusion across membranes .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents logP (Predicted) Solubility (mg/mL) Hydrogen-Bonding Capacity
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Acetamidophenyl, 5-methyl, 2,4-dioxo 2.1 ~0.15 High (amide, carbonyl)
CAS 923113-33-1 Pyrrolo[3,2-d]pyrimidine (2-Chlorophenyl)methyl, 5-methyl, 2,4-dioxo 3.8 ~0.05 Low
Ethyl Ester Derivative Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ethyl ester 4.5 ~0.01 Moderate (ester carbonyl)
Thiazolo-pyrimidine Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, N-phenyl carboxamide 2.5 ~0.20 Moderate (amide, methoxy)

Research Implications

  • Target Compound Advantages :
    • The 3-acetamidophenyl group balances lipophilicity and hydrogen-bonding capacity, making it a promising candidate for oral bioavailability and target engagement.
    • The 5-methyl and 2,4-dioxo groups may stabilize the lactam tautomer, enhancing rigidity for selective binding .
  • Limitations of Analogs: Chlorophenyl and dipentylamino substituents (e.g., CAS 923113-33-1, Ethyl Ester) exhibit poor solubility, limiting in vivo applications. Thiazolo-pyrimidines and sulfamoyl derivatives, while soluble, may face metabolic instability or off-target interactions .

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